1-Ethanethioyl-3-naphthalen-1-yl-urea
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Overview
Description
1-Ethanethioyl-3-naphthalen-1-yl-urea is an organic compound with the molecular formula C13H12N2OS. It is characterized by the presence of a naphthalene ring, a urea moiety, and an ethanethioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethanethioyl-3-naphthalen-1-yl-urea can be synthesized through the reaction of naphthylamine with ethanethioyl isocyanate. The reaction typically occurs under mild conditions, with the reactants being dissolved in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethanethioyl-3-naphthalen-1-yl-urea undergoes various chemical reactions, including:
Oxidation: The ethanethioyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
1-Ethanethioyl-3-naphthalen-1-yl-urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-ethanethioyl-3-naphthalen-1-yl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanethioyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the naphthalene ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
- 1-Tert-butyl-3-naphthalen-1-yl-urea
- 1-Methyl-3-naphthalen-1-yl-urea
- 1-Ethyl-3-(1-naphthyl)urea
Comparison: 1-Ethanethioyl-3-naphthalen-1-yl-urea is unique due to the presence of the ethanethioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 1-tert-butyl-3-naphthalen-1-yl-urea lacks the sulfur atom, resulting in different oxidation and reduction behavior. Similarly, 1-methyl-3-naphthalen-1-yl-urea and 1-ethyl-3-(1-naphthyl)urea have different alkyl groups, affecting their overall steric and electronic properties .
Properties
CAS No. |
51933-47-2 |
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Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
1-ethanethioyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C13H12N2OS/c1-9(17)14-13(16)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,14,15,16,17) |
InChI Key |
QAVWAMJUHHSVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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